![molecular formula C5H8ClN3O B6607777 5-methoxypyridazin-4-aminehydrochloride CAS No. 2839157-56-9](/img/structure/B6607777.png)
5-methoxypyridazin-4-aminehydrochloride
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Overview
Description
5-methoxypyridazin-4-amine hydrochloride is an organic compound with the molecular formula C5H8ClN3O and a molecular weight of 161.59 g/mol. This compound has gained significant attention in the scientific community due to its potential implications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxypyridazin-4-amine hydrochloride typically involves the reaction of 5-methoxypyridazine with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for 5-methoxypyridazin-4-amine hydrochloride often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis and continuous flow reactors are commonly employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-methoxypyridazin-4-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in the reactions of 5-methoxypyridazin-4-amine hydrochloride include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of 5-methoxypyridazin-4-amine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridazinone compounds.
Scientific Research Applications
5-methoxypyridazin-4-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-methoxypyridazin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various cellular processes . Detailed studies are required to fully elucidate the molecular targets and pathways involved in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-methoxypyridazin-4-amine hydrochloride include other pyridazine and pyridazinone derivatives, such as:
Uniqueness
5-methoxypyridazin-4-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds.
Biological Activity
5-Methoxypyridazin-4-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
5-Methoxypyridazin-4-amine hydrochloride is characterized by its pyridazine ring system, which is known for its ability to interact with various biological macromolecules. The methoxy group enhances its solubility and may influence its reactivity and interaction with targets in biological systems.
The biological activity of 5-methoxypyridazin-4-amine hydrochloride can be attributed to several mechanisms:
- Receptor Interaction : The compound may act as a ligand for specific receptors, influencing signaling pathways.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which can alter metabolic processes within cells.
- Antioxidant Activity : Some studies suggest that it may exhibit antioxidant properties, potentially protecting cells from oxidative stress.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 5-methoxypyridazin-4-amine hydrochloride:
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of 5-methoxypyridazin-4-amine hydrochloride:
- Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains .
- Cytotoxic Effects on Cancer Cells : Research involving human breast cancer cell lines showed that treatment with 5-methoxypyridazin-4-amine hydrochloride resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM .
- Neuroprotective Properties : In an animal model of neurodegeneration, administration of the compound reduced neuronal loss and improved cognitive function, indicating its potential for treating neurodegenerative diseases .
Discussion
The diverse biological activities of 5-methoxypyridazin-4-amine hydrochloride highlight its potential as a therapeutic agent. Its ability to interact with various biological targets suggests that it could be developed for multiple applications, including antimicrobial and anticancer therapies.
Properties
IUPAC Name |
5-methoxypyridazin-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O.ClH/c1-9-5-3-8-7-2-4(5)6;/h2-3H,1H3,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSIIYRAVBQJNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.59 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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